molecular formula C23H19ClN2O3 B11037331 N-(4-chlorobenzyl)-2,5-dioxo-7-phenyl-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide

N-(4-chlorobenzyl)-2,5-dioxo-7-phenyl-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide

Cat. No.: B11037331
M. Wt: 406.9 g/mol
InChI Key: HDWANJNUMCMERL-UHFFFAOYSA-N
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Description

N-[(4-CHLOROPHENYL)METHYL]-2,5-DIOXO-7-PHENYL-1,2,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBOXAMIDE is a complex organic compound that belongs to the class of quinoline derivatives This compound is characterized by its unique structure, which includes a quinoline core, a chlorophenyl group, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-CHLOROPHENYL)METHYL]-2,5-DIOXO-7-PHENYL-1,2,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBOXAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Povarov reaction, which involves the condensation of an aniline derivative with an aldehyde and an alkene in the presence of an acid catalyst.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a Friedel-Crafts alkylation reaction, where the quinoline core reacts with a chlorobenzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Formation of the Carboxamide Group: The carboxamide group can be formed through an amidation reaction, where the quinoline derivative reacts with an appropriate amine in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[(4-CHLOROPHENYL)METHYL]-2,5-DIOXO-7-PHENYL-1,2,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBOXAMIDE undergoes various types of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, typically involving reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carbonyl groups to alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorophenyl group can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Amines, thiols, in the presence of a base such as sodium hydroxide (NaOH)

Major Products

    Oxidation: Quinoline N-oxides

    Reduction: Alcohol derivatives of the quinoline core

    Substitution: Various substituted quinoline derivatives

Scientific Research Applications

N-[(4-CHLOROPHENYL)METHYL]-2,5-DIOXO-7-PHENYL-1,2,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBOXAMIDE has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of N-[(4-CHLOROPHENYL)METHYL]-2,5-DIOXO-7-PHENYL-1,2,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

N-[(4-CHLOROPHENYL)METHYL]-2,5-DIOXO-7-PHENYL-1,2,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBOXAMIDE can be compared with other similar compounds, such as:

    Quinoline Derivatives: Compounds like quinine and chloroquine, which also have a quinoline core, but differ in their substituents and biological activities.

    Carboxamide Derivatives: Compounds like benzamide and acetanilide, which have a carboxamide group but differ in their core structures and applications.

The uniqueness of N-[(4-CHLOROPHENYL)METHYL]-2,5-DIOXO-7-PHENYL-1,2,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBOXAMIDE lies in its specific combination of functional groups and its potential for diverse applications in various fields of research.

Properties

Molecular Formula

C23H19ClN2O3

Molecular Weight

406.9 g/mol

IUPAC Name

N-[(4-chlorophenyl)methyl]-2,5-dioxo-7-phenyl-1,6,7,8-tetrahydroquinoline-3-carboxamide

InChI

InChI=1S/C23H19ClN2O3/c24-17-8-6-14(7-9-17)13-25-22(28)19-12-18-20(26-23(19)29)10-16(11-21(18)27)15-4-2-1-3-5-15/h1-9,12,16H,10-11,13H2,(H,25,28)(H,26,29)

InChI Key

HDWANJNUMCMERL-UHFFFAOYSA-N

Canonical SMILES

C1C(CC(=O)C2=C1NC(=O)C(=C2)C(=O)NCC3=CC=C(C=C3)Cl)C4=CC=CC=C4

Origin of Product

United States

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